Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-
CAS No.: 116758-61-3
Cat. No.: VC14915599
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116758-61-3 |
|---|---|
| Molecular Formula | C11H9N3O3S |
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C11H9N3O3S/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15) |
| Standard InChI Key | WNWLFORQFBCYBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound integrates three distinct heterocyclic systems:
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A 1,3-benzodioxole ring, providing electron-rich aromatic characteristics.
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A 1,3,4-thiadiazole scaffold, known for its metabolic stability and hydrogen-bonding capacity.
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An acetamide group, facilitating interactions with biological targets through hydrogen bonding.
The SMILES notation (CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3) confirms the connectivity, with the benzodioxole moiety attached to the 5-position of the thiadiazole ring and the acetamide group at the 2-position. The InChIKey WNWLFORQFBCYBX-UHFFFAOYSA-N provides a unique identifier for computational studies.
Three-Dimensional Conformation
Computational models predict a planar arrangement of the thiadiazole and benzodioxole rings, while the acetamide group adopts a conformation perpendicular to the heterocyclic plane. This spatial arrangement may influence intermolecular interactions in crystalline states or biological environments.
Synthesis and Characterization
Analytical Characterization
Critical analytical data includes:
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Mass spectrometry: Molecular ion peak at m/z 263.03592 ([M]+) with fragmentation patterns confirming the thiadiazole and benzodioxole subunits .
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Nuclear Magnetic Resonance (NMR): Predicted signals include:
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δ 2.15 ppm (s, 3H, CH₃ from acetamide)
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δ 6.0–6.8 ppm (m, 3H, benzodioxole aromatic protons)
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δ 8.2 ppm (s, 1H, thiadiazole proton).
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Chemical and Physical Properties
Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predictions reveal distinct CCS values for major adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 264.04375 | 155.3 |
| [M+Na]+ | 286.02569 | 166.5 |
| [M+NH₄]+ | 281.07029 | 162.9 |
| [M-H]- | 262.02919 | 160.2 |
These values assist in metabolite identification during mass spectrometry workflows .
Thermodynamic and Solubility Parameters
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pKa: Predicted value of 12.29 indicates basic character, likely localized to the thiadiazole nitrogen atoms.
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LogP: Estimated at 1.98, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents for biological assays.
Applications and Future Directions
Material Science Applications
The extended π-system and sulfur atom make this compound a candidate for:
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Organic semiconductor precursors
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Metal-organic framework (MOF) linkers
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Corrosion inhibitors
Pharmaceutical Development Opportunities
Priority research areas include:
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Screening against kinase targets (e.g., EGFR, VEGFR)
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Assessment of antimicrobial activity against Gram-positive pathogens
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Development as a PET radiotracer precursor via sulfur-35 incorporation
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